2-Bromo-5-chloroanisole

Übersicht

Beschreibung

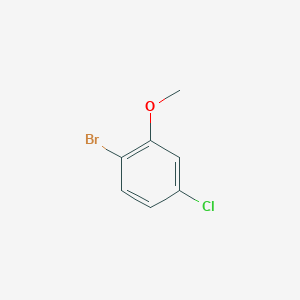

2-Bromo-5-chloroanisole is an organic compound with the molecular formula C7H6BrClO. It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms at the 2 and 5 positions, respectively. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromo-5-chloroanisole can be synthesized through the bromination of 2-chloroanisole. The reaction typically involves the use of bromine or a brominating agent such as sodium bromide in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor where 2-chloroanisole is treated with bromine in the presence of a solvent like acetic acid. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-5-chloroanisole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form corresponding phenols or quinones.

Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler anisole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

Substitution Reactions: Formation of 2-amino-5-chloroanisole or 2-thio-5-chloroanisole.

Oxidation Reactions: Formation of 2-bromo-5-chlorophenol.

Reduction Reactions: Formation of anisole derivatives without halogen substituents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Bromo-5-chloroanisole is utilized in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

Case Study: Synthesis of Inhaled p38 Inhibitors

A study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a starting material for synthesizing novel p38 inhibitors aimed at treating chronic obstructive pulmonary disease (COPD). The compound's ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in drug development .

Analytical Chemistry

This compound is also employed in analytical methods for detecting haloanisoles, which are significant in food and beverage industries due to their association with cork taint.

Case Study: Detection of Haloanisoles

Research published in Journal of Chromatography A demonstrated a solventless method for analyzing haloanisoles in cork stoppers using gas chromatography-mass spectrometry (GC-MS). The study confirmed that this compound could be effectively identified and quantified, providing insights into its role as a contaminant in wine production .

Material Science

In material science, this compound serves as a precursor for synthesizing functional materials with specific electronic properties.

Case Study: Organic Electronics

A research article discussed the incorporation of halogenated anisoles, including this compound, into polymer matrices to enhance charge transport properties in organic light-emitting diodes (OLEDs). The halogen substituents improve the solubility and stability of the resulting polymers .

Environmental Chemistry

The compound's environmental impact has been studied, particularly regarding its degradation products and potential toxicity.

Case Study: Ecotoxicological Assessment

An ecotoxicological assessment indicated that this compound could pose risks to aquatic life. Studies have shown that it can bioaccumulate and affect various organisms at different trophic levels, necessitating careful monitoring in environmental contexts .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism by which 2-Bromo-5-chloroanisole exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of both bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable tool in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

2-Bromoanisole: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

2-Chloroanisole: Lacks the bromine substituent, affecting its reactivity and applications.

4-Bromo-2-chloroanisole: Has different substitution positions, leading to variations in chemical behavior and applications.

Uniqueness: 2-Bromo-5-chloroanisole is unique due to the specific positioning of the bromine and chlorine atoms, which imparts distinct reactivity and properties. This makes it particularly useful in selective synthesis and specialized applications in various fields.

Biologische Aktivität

2-Bromo-5-chloroanisole (CAS Number: 174913-09-8) is an organic compound with a unique structure that includes both bromine and chlorine substituents on the anisole ring. This compound is of interest in various fields, including medicinal chemistry, environmental science, and industrial applications. The following sections explore its biological activity, synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrClO |

| Molecular Weight | 221.48 g/mol |

| CAS Number | 174913-09-8 |

| InChI Key | CQGYLDZGJLVLMK-UHFFFAOYSA-N |

Synthesis Methods

This compound can be synthesized through several methods, primarily involving halogenation reactions. Common synthetic routes include:

- Bromination of 2-Chloroanisole : Utilizing bromine or brominating agents in the presence of catalysts like iron(III) bromide.

- Nucleophilic Substitution : Reacting 2-bromo-5-chlorophenol with iodomethane under specific conditions to yield the desired product with high purity .

Antimicrobial Properties

Research indicates that halogenated anisoles, including this compound, exhibit antimicrobial activity . This has been attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes. For instance, studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

The biological activity of this compound largely depends on its chemical structure, which allows it to interact with biological targets such as enzymes and receptors. The presence of bromine and chlorine enhances its reactivity and binding affinity, making it suitable for use in biochemical assays and as a probe in enzyme interaction studies .

Case Studies

- Antibacterial Studies : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The compound was found to disrupt the bacterial cell wall integrity, leading to cell lysis .

- Pharmaceutical Applications : In the development of new pharmaceutical agents, this compound has been investigated for its role as an intermediate in synthesizing compounds with anti-inflammatory properties. Its unique halogenation pattern allows for selective modifications that enhance biological activity .

- Environmental Impact : Research into the environmental effects of halogenated compounds has highlighted the persistence of this compound in aquatic systems, raising concerns about its ecological impact and potential bioaccumulation in food chains .

Comparative Analysis

When compared to similar compounds like 2-bromoanisole and 2-chloroanisole, this compound exhibits enhanced reactivity due to the synergistic effects of its halogens:

| Compound | Antimicrobial Activity | Reactivity |

|---|---|---|

| This compound | High | High |

| 2-Bromoanisole | Moderate | Moderate |

| 2-Chloroanisole | Low | Low |

Eigenschaften

IUPAC Name |

1-bromo-4-chloro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGYLDZGJLVLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591938 | |

| Record name | 1-Bromo-4-chloro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174913-09-8 | |

| Record name | 1-Bromo-4-chloro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174913-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-chloro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.